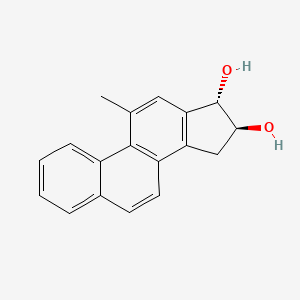
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes both sulfur and phosphorus atoms, making it a subject of interest in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of appropriate alcohols and thiols with phosphorus pentasulfide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This involves the addition of hydrogen or removal of oxygen, often resulting in the formation of thiols or phosphines.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, thiols, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: It can be used in the study of enzyme mechanisms involving sulfur and phosphorus atoms.
Wirkmechanismus
The mechanism by which 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and phosphorus atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl-propan-2-yloxy-sulfanylidene-sulfido-lambda5-phosphane
- 1-[(2-Methylpropyl)sulfanyl]propan-2-one
- Dihydroxyacetone phosphate dilithium salt
Uniqueness
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Eigenschaften
| 125643-59-6 | |
Molekularformel |
C7H17O2PS2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
2-methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS2/c1-6(2)5-8-10(11,12)9-7(3)4/h6-7H,5H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
IYQRQKHKWJUYEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=S)(OC(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




